molecular formula C46H39FeN8O2+4 B12780442 Iron(4+), (acetato-O)((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- CAS No. 119237-30-8

Iron(4+), (acetato-O)((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)-

Cat. No.: B12780442
CAS No.: 119237-30-8
M. Wt: 791.7 g/mol
InChI Key: OIPHHDMQOHVDID-UHFFFAOYSA-M
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Description

Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is a complex iron compound It features a central iron ion in the +4 oxidation state, coordinated by a porphyrin ligand and four methylpyridinium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.

    Coordination of Iron: The porphyrin ligand is then reacted with an iron(II) salt, such as iron(II) chloride, in the presence of a base to form the iron(II) porphyrin complex.

    Oxidation to Iron(4+): The iron(II) porphyrin complex is oxidized to the iron(4+) state using an oxidizing agent such as potassium permanganate or cerium(IV) ammonium nitrate.

    Addition of Methylpyridinium Groups: The final step involves the addition of methylpyridinium groups to the porphyrin ligand, which can be achieved through a nucleophilic substitution reaction with methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The iron center can participate in redox reactions, cycling between different oxidation states.

    Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.

    Coordination Reactions: The compound can form coordination complexes with other molecules or ions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, cerium(IV) ammonium nitrate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Methyl iodide, other alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions may yield iron(2+) or iron(3+) complexes, while substitution reactions may result in the replacement of methylpyridinium groups with other ligands.

Scientific Research Applications

Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

    Biology: Studied for its potential role in biological systems, particularly in electron transfer processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic agent.

    Industry: Utilized in industrial processes that require efficient catalysts or redox-active compounds.

Mechanism of Action

The mechanism by which Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- exerts its effects involves its ability to participate in redox reactions. The iron center can accept and donate electrons, making it an effective catalyst for various chemical reactions. The porphyrin ligand and methylpyridinium groups also play a role in stabilizing the iron center and facilitating electron transfer.

Comparison with Similar Compounds

Similar Compounds

    Iron(3+) Porphyrin Complexes: These compounds have a similar structure but with iron in the +3 oxidation state.

    Iron(2+) Porphyrin Complexes: These compounds feature iron in the +2 oxidation state and have different redox properties.

    Other Metalloporphyrin Complexes: Complexes with other metal centers, such as cobalt or manganese, which have different catalytic and redox properties.

Uniqueness

Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is unique due to its high oxidation state and the presence of methylpyridinium groups, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

119237-30-8

Molecular Formula

C46H39FeN8O2+4

Molecular Weight

791.7 g/mol

IUPAC Name

iron(3+);(20E)-5,10,15-tris(1-methylpyridin-1-ium-2-yl)-20-(1-methylpyridin-2-ylidene)porphyrin-22-ide;acetate

InChI

InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1

InChI Key

OIPHHDMQOHVDID-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)[O-].CN\1C=CC=C/C1=C/2\C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3]

Canonical SMILES

CC(=O)[O-].CN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3]

Origin of Product

United States

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